(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2,4-dimethylbenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the 2,4-Dimethylbenzyl Group: This step involves the alkylation of the pyrrolidine ring with 2,4-dimethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a fully saturated alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)aldehyde or (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzyl derivatives, such as 2,4-dimethyl-6-nitrobenzyl or 2,4-dimethyl-6-bromobenzyl derivatives.
Scientific Research Applications
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-Benzylpyrrolidin-3-yl)methanol: Similar structure but lacks the 2,4-dimethyl substitutions on the benzyl group.
(1-(2-Methylbenzyl)pyrrolidin-3-yl)methanol: Similar structure with only one methyl group on the benzyl ring.
(1-(4-Methylbenzyl)pyrrolidin-3-yl)methanol: Similar structure with a single methyl group at the para position on the benzyl ring.
Uniqueness
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzyl ring. This substitution pattern can influence the compound’s chemical reactivity, steric properties, and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-14(12(2)7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTVPNJWPPKFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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